molecular formula C16H13ClF3N5O B148443 3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol CAS No. 137234-75-4

3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol

Numéro de catalogue: B148443
Numéro CAS: 137234-75-4
Poids moléculaire: 383.75 g/mol
Clé InChI: BQDLXFABVRRDFU-XXFAHNHDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol is a useful research compound. Its molecular formula is C16H13ClF3N5O and its molecular weight is 383.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Drug Efficacy and Mechanism of Action in Cancer Treatment

The compound's structural similarity to known active pharmaceutical ingredients suggests potential efficacy in treating certain types of cancer, drawing parallels with S-1, a fluoropyrimidine-based compound used in chemotherapy. S-1 has shown promising results in treating colorectal and gastric cancers by improving therapeutic efficacy and tolerability compared to traditional treatments (Miyamoto et al., 2014; Maehara, 2003). The mechanism involves the modulation of 5-fluorouracil, a component suggesting a possible area of application for the compound , given its structural features that may influence similar biochemical pathways.

Advanced Synthesis and Biological Evaluation

The compound's triazole component links to a wide range of biological activities, highlighting the importance of synthesizing and evaluating 1,2,4-triazole derivatives for potential uses in medicinal chemistry. These activities include antimicrobial, antifungal, and anti-inflammatory properties (Ferreira et al., 2013; Ohloblina, 2022). This research area underscores the compound's relevance in developing new drugs with enhanced safety profiles and targeted therapeutic effects.

Metabolism and Pharmacokinetics

Given the complexity of drug metabolism and the importance of pharmacokinetics in determining the safety and efficacy of pharmaceuticals, research on the metabolic pathways of fluoropyrimidines and their prodrugs provides critical insights (Malet-Martino et al., 2002). Studies focusing on enzymes such as dihydropyrimidine dehydrogenase (DPD) and the genetic factors influencing drug response can inform the development and clinical application of compounds with similar structures, ensuring personalized treatment approaches and minimizing adverse effects.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL' involves the synthesis of several intermediates followed by their coupling to form the final product.", "Starting Materials": [ "6-Chloro-5-fluoropyrimidine-4-carbaldehyde", "2,4-difluoroaniline", "Sodium azide", "But-2-yn-1-ol", "Copper(I) iodide", "2,2-dimethylpropanenitrile", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Acetic acid", "Potassium carbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Synthesis of 6-Chloro-5-fluoropyrimidine-4-carbaldehyde by reacting 6-Chloro-5-fluoropyrimidine-4-carboxylic acid with thionyl chloride followed by reduction with sodium borohydride.", "Step 2: Synthesis of 2,4-difluoro-5-nitroaniline by reacting 2,4-difluoroaniline with nitric acid and sulfuric acid.", "Step 3: Synthesis of 2,4-difluoro-5-aminopyrimidine by reducing 2,4-difluoro-5-nitroaniline with tin(II) chloride.", "Step 4: Synthesis of 2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-yl-butan-2-ol by reacting 2,4-difluoro-5-aminopyrimidine with but-2-yn-1-ol in the presence of copper(I) iodide and 2,2-dimethylpropanenitrile.", "Step 5: Synthesis of 3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-yl-butan-2-ol by reacting 6-Chloro-5-fluoropyrimidine-4-carbaldehyde with sodium azide followed by coupling with 2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-yl-butan-2-ol in the presence of sodium hydroxide and acetic acid.", "Step 6: Purification of the final product by precipitation with potassium carbonate and extraction with ethyl acetate followed by evaporation of the solvent.", "Step 7: Final purification of the product by recrystallization from a mixture of ethyl acetate and water." ] }

Numéro CAS

137234-75-4

Formule moléculaire

C16H13ClF3N5O

Poids moléculaire

383.75 g/mol

Nom IUPAC

(2R,3S)-3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-ol

InChI

InChI=1S/C16H13ClF3N5O/c1-9(14-13(20)15(17)23-7-22-14)16(26,5-25-8-21-6-24-25)11-3-2-10(18)4-12(11)19/h2-4,6-9,26H,5H2,1H3/t9-,16+/m0/s1

Clé InChI

BQDLXFABVRRDFU-XXFAHNHDSA-N

SMILES isomérique

C[C@@H](C1=C(C(=NC=N1)Cl)F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

SMILES

CC(C1=C(C(=NC=N1)Cl)F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

SMILES canonique

CC(C1=C(C(=NC=N1)Cl)F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

Origine du produit

United States

Synthesis routes and methods I

Procedure details

A solution of iodine (2.25 g) in tetrahydrofuran (6 ml) was added dropwise to a stirred slurry of zinc (Britannia Alloys) (3.00 g) and lead (0.15 g) in tetrahydrofuran (19 ml) under a nitrogen atmosphere at 25° C. The reaction temperature was allowed to rise during the addition. The mixture was then cooled to 2° C. A solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (2.00 g), 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine (see Preparation 1) (2.84 g) and iodine (0.02 g) in tetrahydrofuran (16 ml) was added dropwise over 10 minutes. The reaction temperature was limited to a maximum of 16° C. during the addition by cooling. Further cooling was then applied to obtain a temperature below +5° C. The reaction was stirred below +5° C. for 30 minutes. A sample of the reaction mixture was taken and subjected to HPLC analysis according to the conditions set out in Example 1. The analysis showed a 10.3:1 molar ratio of the 2R,3S/2S,3R to the 2R,3R/2S,3S enantiomeric pair of the title compound. The yield of the 2R,3S/2S,3R enantiomeric pair was calculated to be 90% using an internal standard.
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
2.84 g
Type
reactant
Reaction Step Two
Quantity
0.02 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Two
Name
title compound

Synthesis routes and methods II

Procedure details

To a solution of LDA (20 mmol) in THF1 (50 ml) (prepared by a similar method to that used in Example 1) under a nitrogen atmosphere and at -70° C. was added dropwise a solution of the product of part (ii) (3.2 g, 20 mmol) in THF1 (30 ml) over 15 minutes. The resulting mixture was stirred at this temperature for 3 hours. To the resulting solution was added a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (4.46 g, 20 mmol) in THF (50 ml) and the mixture was maintained at -70° C. for 1 hour and then at -50° C. for a further 1 hour. The reaction was quenched by the addition of a solution of glacial acetic acid (1.2 g) in water (10 ml) and the mixture was allowed to warm to room temperature. The organic phase was separated, the aqueous phase extracted with ethyl acetate (20 ml) and the combined organic layers were dried over magnesium sulphate and concentrated under reduced pressure. Column chromatography of the residue on silica using 3:2 ethyl acetate/diethyl ether as the eluant first gave, after combination and evaporation of appropriate fractions and trituration with diethyl ether, the title compound, enantiomeric pair B (0.94 g, 12%), m.p. 92° C. Found: C,49.93; H,3.57; N,18.17; C16H13ClF3N5O requires: C50.06; H,3.39; N,18.25%.
Name
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
4.46 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
3-(4-Chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.